Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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Overview
Description
Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of action
They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of action
1,2,4-oxadiazole derivatives have been reported to induce caspase-mediated apoptosis in cancer cells .
Biochemical pathways
1,2,4-oxadiazole derivatives have been reported to affect the caspase pathway, leading to apoptosis .
Result of action
1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts acylation for introducing acyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antiviral, antibacterial, and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound has shown potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been demonstrated in various preclinical studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity. It can also be used as a precursor for the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline: This compound has shown potent antiviral activity against Zika virus and other flaviviruses.
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: Known for its anticancer properties, particularly against colon and colorectal cancer cell lines.
3-(1-(4-(benzoyl)benzyl)-1H-indol-5-yl)-1,2,4-oxadiazol-5(4H)-one: Exhibits promising antituberculosis activity.
Uniqueness
What sets Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
methyl 6-fluoro-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-26-20(25)17-10-18(15-8-12(21)6-7-16(15)23-17)27-11-19(24)22-13-4-3-5-14(9-13)28-2/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLTMUJOBCBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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